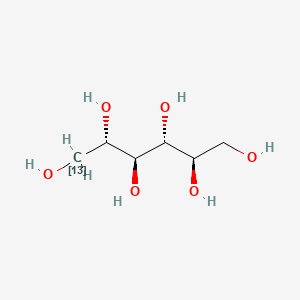
(E)-1|A,25-Dihydroxyprevitamin D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1|A,25-Dihydroxyprevitamin D3 is a biologically active form of vitamin D3. It plays a crucial role in calcium homeostasis and bone mineralization. This compound is also known for its significant effects on the immune system and various cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1|A,25-Dihydroxyprevitamin D3 involves multiple steps, starting from 7-dehydrocholesterol. The process includes photochemical conversion under UV light to form previtamin D3, followed by thermal isomerization to vitamin D3. The final steps involve hydroxylation reactions in the liver and kidneys to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photochemical reactors for the initial conversion of 7-dehydrocholesterol. The subsequent hydroxylation steps are carried out using bioreactors with specific enzymes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1|A,25-Dihydroxyprevitamin D3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of this compound, which have different biological activities .
Wissenschaftliche Forschungsanwendungen
(E)-1|A,25-Dihydroxyprevitamin D3 has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other vitamin D analogs.
Biology: Studied for its role in regulating gene expression and cellular differentiation.
Medicine: Investigated for its potential in treating diseases like osteoporosis, cancer, and autoimmune disorders.
Industry: Used in the formulation of dietary supplements and fortified foods .
Wirkmechanismus
(E)-1|A,25-Dihydroxyprevitamin D3 exerts its effects by binding to the vitamin D receptor, a nuclear receptor that regulates the expression of various genes. This binding leads to the activation or repression of target genes involved in calcium absorption, immune response, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1α,25-Dihydroxyvitamin D3: Another active form of vitamin D3 with similar biological activities.
24,25-Dihydroxyvitamin D3: A metabolite of vitamin D3 with distinct roles in bone health.
1α-Hydroxyvitamin D3: A synthetic analog used in the treatment of certain bone disorders .
Uniqueness
(E)-1|A,25-Dihydroxyprevitamin D3 is unique due to its specific configuration and high biological activity. It is particularly effective in modulating immune responses and regulating calcium homeostasis, making it a valuable compound in both research and clinical settings .
Eigenschaften
Molekularformel |
C27H44O3 |
|---|---|
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
(1R,3S)-5-[(E)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-4-ene-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h9-11,18,22-25,28-30H,6-8,12-17H2,1-5H3/b11-10+/t18-,22-,23-,24+,25+,27-/m1/s1 |
InChI-Schlüssel |
DOIZGAFWGREMOD-TUQZFXKMSA-N |
Isomerische SMILES |
CC1=C(C[C@H](C[C@@H]1O)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C |
Kanonische SMILES |
CC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


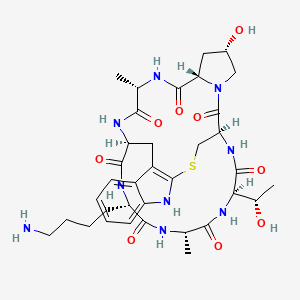
![(2R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12402267.png)
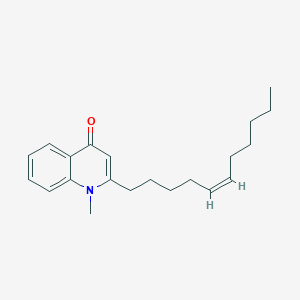
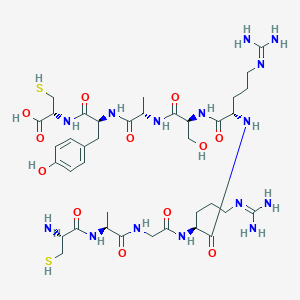



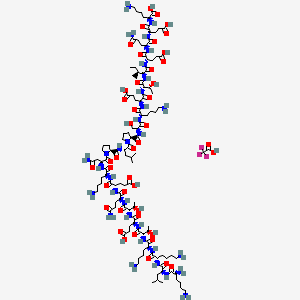
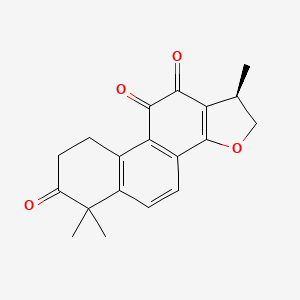

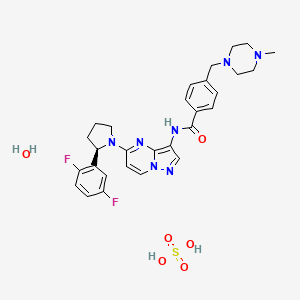
![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402325.png)
